molecular formula C17H19NO B049323 N-(1-Methyl-3,3-diphenylpropyl)formamide CAS No. 123795-30-2

N-(1-Methyl-3,3-diphenylpropyl)formamide

Cat. No. B049323
M. Wt: 253.34 g/mol
InChI Key: LWFQQSPCHSMMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Methyl-3,3-diphenylpropyl)formamide, also known as MDPF, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. MDPF is a formamide derivative of the opioid receptor ligand, diprenorphine, and has been found to exhibit selective agonist activity at the mu-opioid receptor.

Mechanism Of Action

N-(1-Methyl-3,3-diphenylpropyl)formamide exerts its effects by binding to and activating the mu-opioid receptor. This receptor is found throughout the central nervous system and is involved in the modulation of pain, reward, and other physiological processes. Activation of the mu-opioid receptor by N-(1-Methyl-3,3-diphenylpropyl)formamide leads to the release of endogenous opioids, such as enkephalins and endorphins, which produce analgesia and other effects.

Biochemical And Physiological Effects

In addition to its analgesic effects, N-(1-Methyl-3,3-diphenylpropyl)formamide has been found to produce other physiological effects. For example, N-(1-Methyl-3,3-diphenylpropyl)formamide has been shown to increase locomotor activity in rats, which suggests that it may have stimulant properties. N-(1-Methyl-3,3-diphenylpropyl)formamide has also been found to produce respiratory depression, which is a common side effect of opioids.

Advantages And Limitations For Lab Experiments

One advantage of using N-(1-Methyl-3,3-diphenylpropyl)formamide in lab experiments is that it has selective agonist activity at the mu-opioid receptor, which allows for more targeted investigations of this receptor. However, one limitation of using N-(1-Methyl-3,3-diphenylpropyl)formamide is that it has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several potential future directions for research on N-(1-Methyl-3,3-diphenylpropyl)formamide. One area of interest is the development of novel opioid receptor ligands based on the structure of N-(1-Methyl-3,3-diphenylpropyl)formamide. Another area of interest is the investigation of the role of the mu-opioid receptor in addiction and substance abuse. Additionally, further studies are needed to determine the safety and efficacy of N-(1-Methyl-3,3-diphenylpropyl)formamide in humans.

Synthesis Methods

N-(1-Methyl-3,3-diphenylpropyl)formamide can be synthesized through the reaction of diprenorphine with formic acid in the presence of a catalyst. This method has been described in detail in a study by Negus et al. (2012).

Scientific Research Applications

N-(1-Methyl-3,3-diphenylpropyl)formamide has been studied for its potential use as a tool compound in the field of opioid research. Specifically, N-(1-Methyl-3,3-diphenylpropyl)formamide has been used to investigate the role of the mu-opioid receptor in pain modulation and reward processing. In a study by Negus et al. (2012), N-(1-Methyl-3,3-diphenylpropyl)formamide was found to produce dose-dependent analgesia in rats, which suggests that it may have potential therapeutic applications in the treatment of pain.

properties

CAS RN

123795-30-2

Product Name

N-(1-Methyl-3,3-diphenylpropyl)formamide

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(4,4-diphenylbutan-2-yl)formamide

InChI

InChI=1S/C17H19NO/c1-14(18-13-19)12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,13-14,17H,12H2,1H3,(H,18,19)

InChI Key

LWFQQSPCHSMMQH-UHFFFAOYSA-N

SMILES

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC=O

Canonical SMILES

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC=O

synonyms

N-(1-methyl-3,3-diphenylpropyl)formamide
N-(1-methyl-3,3-diphenylpropyl)formamide, (+-)-isomer
NMDPF

Origin of Product

United States

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